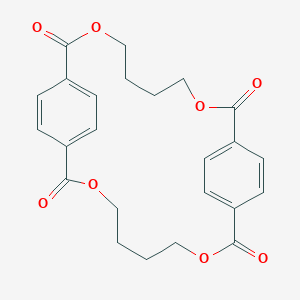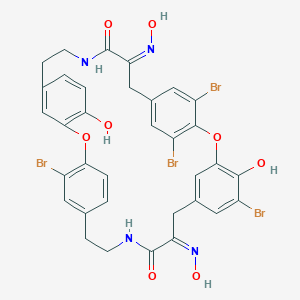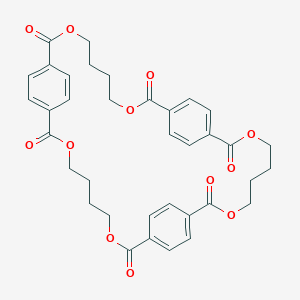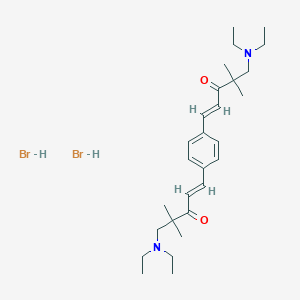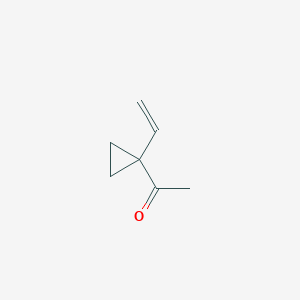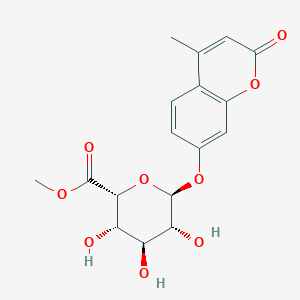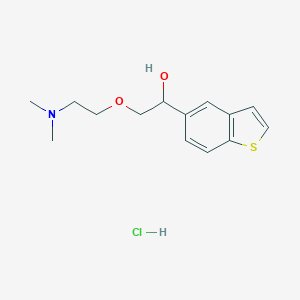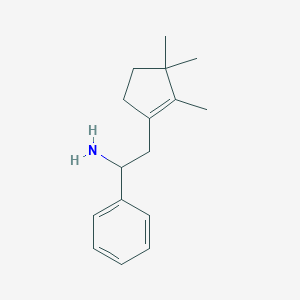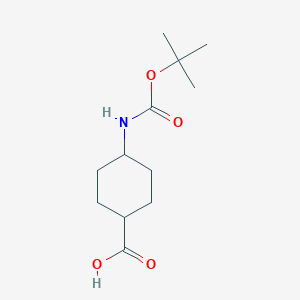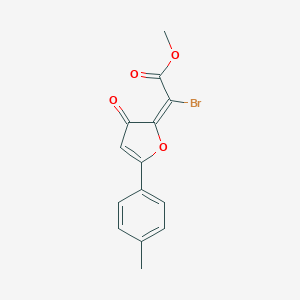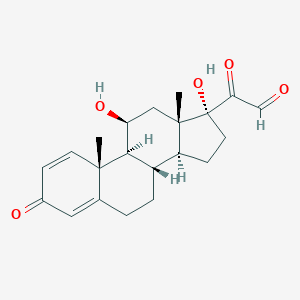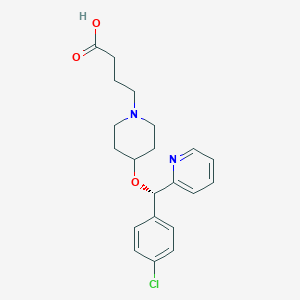![molecular formula C9H14O B138287 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane CAS No. 138352-39-3](/img/structure/B138287.png)
2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This molecule is also known as spiroketals, which are a class of organic compounds that contain a spirocyclic ketal moiety.4]heptane.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is not fully understood. However, it is believed that this compound can act as a nucleophile and react with electrophiles. This reaction can lead to the formation of new carbon-carbon and carbon-oxygen bonds. In addition, spiroketals have been shown to undergo ring-opening reactions under acidic conditions, which can further increase their reactivity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane. However, it has been reported that spiroketals can exhibit antibacterial, antifungal, and antitumor activities. In addition, these compounds have also been shown to possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane in lab experiments is its high reactivity and versatility. This compound can be easily synthesized and modified to suit specific research needs. However, one of the main limitations is the lack of information on its toxicity and potential side effects. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane. One area of interest is the development of new synthetic methods for the production of spiroketals. In addition, the potential applications of these compounds in drug discovery and catalysis should be further explored. Furthermore, more research is needed to understand the mechanism of action and potential side effects of spiroketals, which can aid in the development of safer and more effective compounds.
Conclusion
In conclusion, 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is a unique and versatile compound that has gained significant attention in scientific research. Its high reactivity and potential applications in various fields make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on spiroketals are promising, and further exploration of their potential applications can lead to the development of new drugs and catalysts.
Métodos De Síntesis
The synthesis of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane can be achieved through several methods. One of the most common methods is the acid-catalyzed cyclization of 4-methyl-2-pentanone with glycolic acid. This reaction results in the formation of spiroketal as a major product. Another method involves the reaction of 2-bromo-4-methyl-1-pentene with glycolic acid in the presence of a palladium catalyst. This reaction also yields spiroketal as the major product.
Aplicaciones Científicas De Investigación
2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of organic synthesis. Spiroketal compounds have been used as building blocks for the synthesis of complex natural products and pharmaceuticals. In addition, these compounds have also been used as chiral ligands for catalytic reactions.
Propiedades
Número CAS |
138352-39-3 |
|---|---|
Nombre del producto |
2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-ethenyl-4-methyl-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H14O/c1-3-8-9(10-8)6-4-5-7(9)2/h3,7-8H,1,4-6H2,2H3 |
Clave InChI |
BRKUTCLODQZRKE-UHFFFAOYSA-N |
SMILES |
CC1CCCC12C(O2)C=C |
SMILES canónico |
CC1CCCC12C(O2)C=C |
Sinónimos |
1-Oxaspiro[2.4]heptane, 2-ethenyl-4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



